3-iodobenzenesulfonic Acid
Overview
Description
3-Iodobenzenesulfonic Acid is an organic compound with the molecular formula C6H5IO3S and a molecular weight of 284.07 g/mol . It is characterized by the presence of an iodine atom and a sulfonic acid group attached to a benzene ring. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzenesulfonic Acid typically involves the sulfonation of iodobenzene. The process begins with the iodination of benzene to form iodobenzene, followed by sulfonation using sulfur trioxide (SO3) and fuming sulfuric acid (oleum) . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control systems to maintain optimal reaction conditions. The final product is purified through crystallization or distillation to achieve high purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzenesulfonic Acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of the iodine atom or the sulfonic acid group with other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Common Reagents and Conditions:
Sulfur Trioxide (SO3) and Fuming Sulfuric Acid (Oleum): Used in the sulfonation process.
Halogens (e.g., Br2, Cl2): Used in electrophilic aromatic substitution reactions.
Nitric Acid (HNO3) and Sulfuric Acid (H2SO4): Used in nitration reactions.
Major Products Formed:
Benzenesulfonic Acid Derivatives: Formed through sulfonation reactions.
Nitrobenzenes: Formed through nitration reactions.
Scientific Research Applications
3-Iodobenzenesulfonic Acid is utilized in various scientific research applications, including:
Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodobenzenesulfonic Acid involves its ability to act as an electrophile in various chemical reactions. The iodine atom and the sulfonic acid group enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution and other reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the iodine atom, making it less reactive in certain electrophilic substitution reactions.
Iodobenzene: Lacks the sulfonic acid group, limiting its applications in sulfonation reactions.
4-Iodobenzenesulfonic Acid: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
Uniqueness: 3-Iodobenzenesulfonic Acid is unique due to the presence of both an iodine atom and a sulfonic acid group on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-iodobenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQPGPMRORGVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388799 | |
Record name | 3-iodobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50702-37-9 | |
Record name | 3-iodobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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